2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile
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Overview
Description
2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile (TFMSCN) is an organic compound that is widely used in the pharmaceutical, medical, and chemical industries. It is a fluorinated aromatic sulfonyl compound that has many unique properties and applications. In
Scientific Research Applications
Electrochemical Studies and Polymer Science
Research on the effects of various aminobenzenesulfonic acids on the electropreparation and properties of polyaniline in acetonitrile has been conducted. These studies are significant for understanding the electrochemical behavior and structural properties of conducting polymers (Şahin, Pekmez, & Yildiz, 2002).
Catalysis and Organic Synthesis
Trifluoromethanesulfonic acid in acetonitrile is used to catalyze Friedel-Crafts alkylations, demonstrating its efficiency in synthesizing di- or triarylmethanes and phenylpropanoid natural products (Wilsdorf, Leichnitz, & Reissig, 2013).
Oxidation Reactions
2-Nitrobenzene peroxysulfonyl radical, formed from its chloride and superoxide in acetonitrile, is used for oxidizing substrates containing benzylic methylene groups to ketones (Kim, Kim, & Lee, 1989).
Electrochemistry and Radical Studies
The electrochemical generation of free radicals, like the nitrobenzene anion radical in acetonitrile, has been studied for insights into electron spin resonance spectroscopy (Geske & Maki, 1960).
Ionic Liquid Studies
Research on the behavior of dinitrobenzenes in acetonitrile versus ionic liquids has provided insights into ion-pairing effects, which are crucial for understanding the properties of ionic liquids (Fry, 2003).
Electroreduction Mechanisms
Studies on the electroreduction of dicyano- and tricyanobenzenes in acetonitrile have led to proposed mechanisms for these electrochemical processes, contributing to the understanding of electroreduction in organic chemistry (Sertel, Yildiz, Gambert, & Baumgärtel, 1986).
Spectrophotometry and Electrochemistry
The formation of triple ions from benzenesulfonate salts in acetonitrile has been explored using spectrophotometric, polarographic, and conductometric methods, offering valuable insights into ionic interactions in solvents (Hojo et al., 1994).
Surface Chemistry and Nanotechnology
Electrochemical reduction of diazonium salts in acetonitrile and its impact on carbon surface modification has been studied, contributing to advancements in nanotechnology and material science (Brooksby & Downard, 2004).
Coordination Chemistry
Research on ruthenium(II) complexes with acetonitrile, involving triazine and polypyridine carbene ligands, has implications for coordination chemistry and the development of new metal complexes (Medlycott, Schaper, & Hanan, 2005).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]sulfonylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2S/c10-9(11,12)7-1-3-8(4-2-7)16(14,15)6-5-13/h1-4H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVHYIFQWMKQLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621383 |
Source
|
Record name | [4-(Trifluoromethyl)benzene-1-sulfonyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186405-37-8 |
Source
|
Record name | [4-(Trifluoromethyl)benzene-1-sulfonyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-TRIFLUOROMETHYLBENZENESULPHONYL)ACETONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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